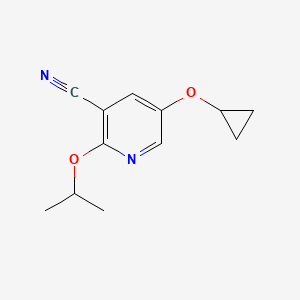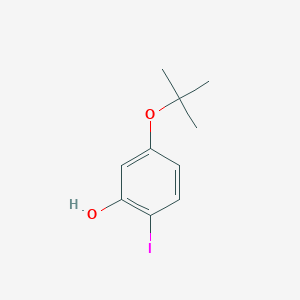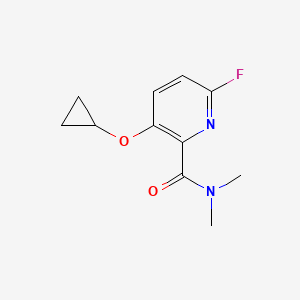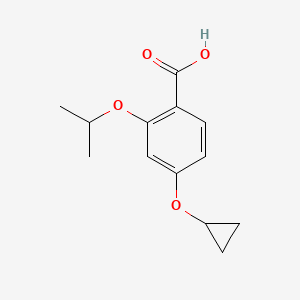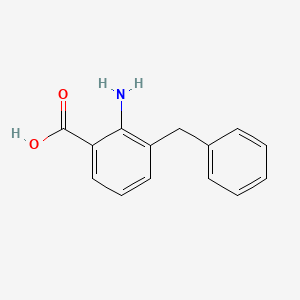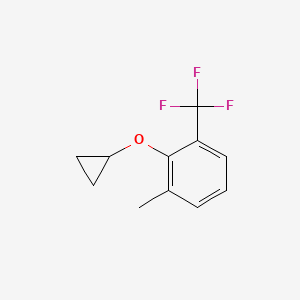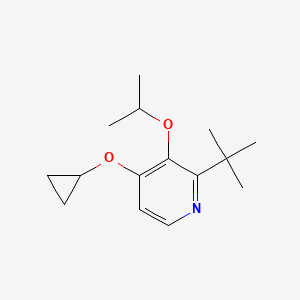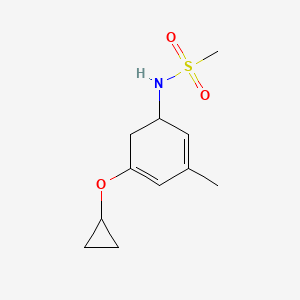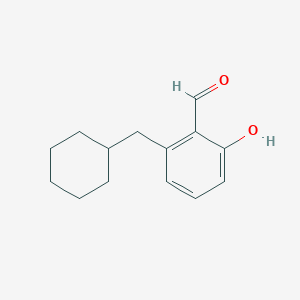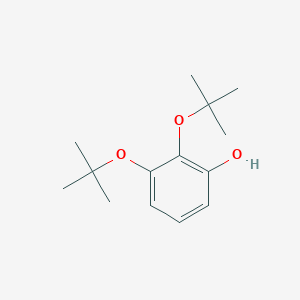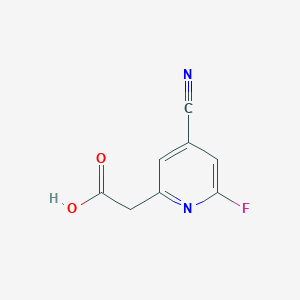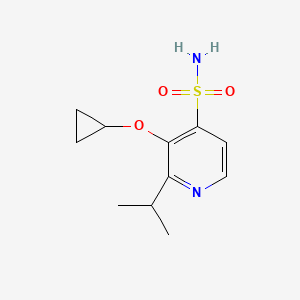
3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-2-isopropylpyridine with a sulfonamide reagent under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: This compound has a similar structure but with different positions of the functional groups.
3-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide: Another similar compound with an isopropoxy group instead of an isopropyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-propan-2-ylpyridine-4-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-11(16-8-3-4-8)9(5-6-13-10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clave InChI |
XKMNCNFCWVHBGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


